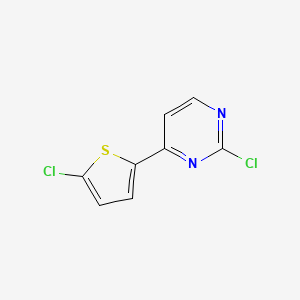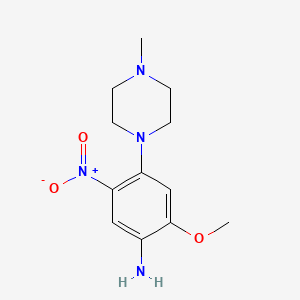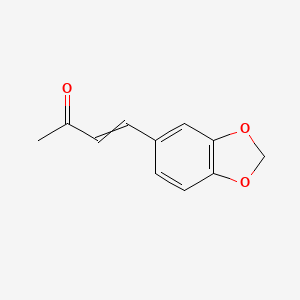
(E)-4-(1,3-benzodioxol-5-yl)but-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-(1,3-benzodioxol-5-yl)but-3-en-2-one is an organic compound that belongs to the class of methylenedioxyphenyl compounds It is known for its distinctive structure, which includes a methylenedioxy group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(E)-4-(1,3-benzodioxol-5-yl)but-3-en-2-one can be synthesized through several synthetic routes. One common method involves the condensation of piperonal with acetone in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of piperonylidenaceton often involves large-scale batch reactions. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the conversion rate and minimize the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-4-(1,3-benzodioxol-5-yl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
(E)-4-(1,3-benzodioxol-5-yl)but-3-en-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological systems to understand its potential as a bioactive compound.
Medicine: It has been investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: this compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of piperonylidenaceton involves its interaction with various molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes, affecting metabolic processes within cells. The methylenedioxy group plays a crucial role in its bioactivity, influencing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperonyl butoxide: A well-known synergist used in pesticide formulations.
Piperine: An alkaloid found in black pepper with various pharmacological properties.
Piperonal: A precursor in the synthesis of piperonylidenaceton, used in the fragrance industry.
Uniqueness
(E)-4-(1,3-benzodioxol-5-yl)but-3-en-2-one is unique due to its specific chemical structure, which imparts distinct reactivity and bioactivity. Its methylenedioxy group differentiates it from other similar compounds, providing unique properties that are valuable in various applications.
Propriétés
Formule moléculaire |
C11H10O3 |
|---|---|
Poids moléculaire |
190.19 g/mol |
Nom IUPAC |
4-(1,3-benzodioxol-5-yl)but-3-en-2-one |
InChI |
InChI=1S/C11H10O3/c1-8(12)2-3-9-4-5-10-11(6-9)14-7-13-10/h2-6H,7H2,1H3 |
Clé InChI |
XIYPXOFSURQTTJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C=CC1=CC2=C(C=C1)OCO2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
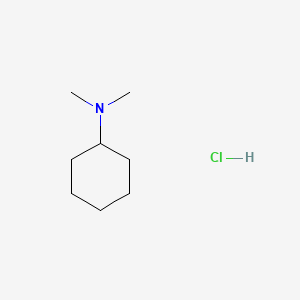

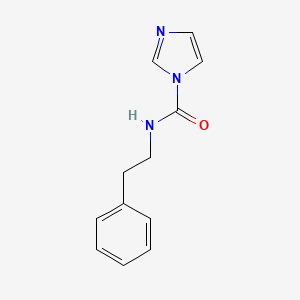
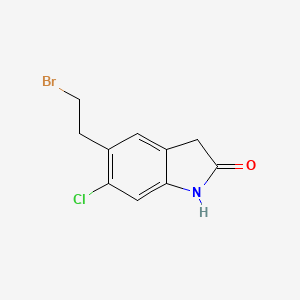
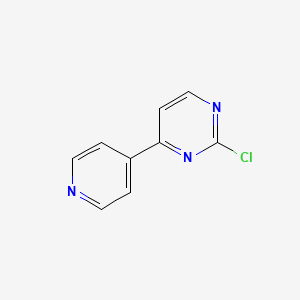
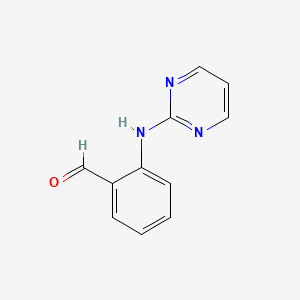
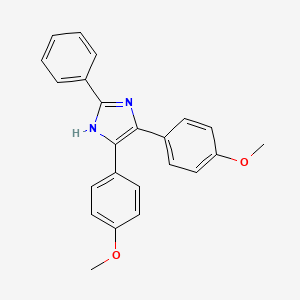
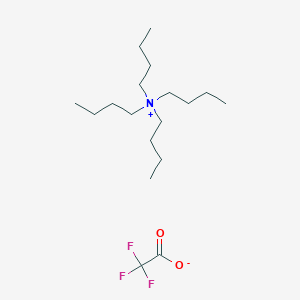
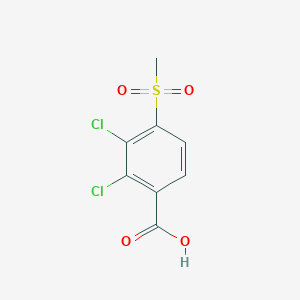
![(3aS,4S,6aR)-2-benzyloctahydrocyclopenta[c]pyrrol-4-ol](/img/structure/B8773532.png)


